3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]piperidine is a chemical compound that has been studied extensively in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as DFP-10825 and has been shown to have promising effects in both in vitro and in vivo studies.
Mecanismo De Acción
The mechanism of action of DFP-10825 is not fully understood, but it is believed to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of neuronal activity and has been implicated in the pathophysiology of anxiety and depression.
Biochemical and Physiological Effects
DFP-10825 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to increase the expression of certain genes involved in neuroplasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DFP-10825 in lab experiments include its high potency and selectivity for the NMDA receptor. However, its limitations include its relatively short half-life and the need for specialized equipment to administer the compound in vivo.
Direcciones Futuras
There are a number of future directions for research on DFP-10825. One area of interest is the potential use of this compound as a treatment for other psychiatric disorders, such as schizophrenia. Another area of interest is the development of new compounds based on the structure of DFP-10825 that may have improved pharmacological properties. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of DFP-10825 involves the reaction of piperidine with 3-(2-isoxazolidinyl)propanoic acid to form the piperidine amide. The resulting product is then reacted with 3,4-difluorophenethyl bromide to form the final compound. This synthesis method has been optimized to produce high yields of pure DFP-10825.
Aplicaciones Científicas De Investigación
DFP-10825 has been studied extensively for its potential as a therapeutic agent. In particular, it has been shown to have promising effects as a treatment for anxiety and depression. In animal studies, DFP-10825 has been shown to reduce anxiety-like behavior and improve depressive-like symptoms.
Propiedades
IUPAC Name |
1-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N2O2/c20-17-7-6-15(13-18(17)21)4-5-16-3-1-9-22(14-16)19(24)8-11-23-10-2-12-25-23/h6-7,13,16H,1-5,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLMASMEEKAGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCO2)CCC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,4-Difluorophenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]piperidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.